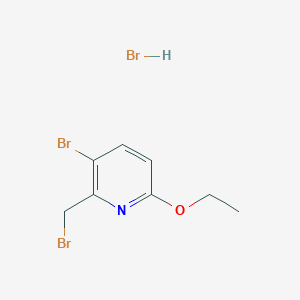
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide
Overview
Description
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide: is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, one on the pyridine ring and the other on the methyl group attached to the ring. The ethoxy group at the 6-position of the pyridine ring adds to its unique structure. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide typically involves the bromination of 2-(bromomethyl)-6-ethoxypyridine. The process can be carried out using bromine or other brominating agents such as N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination of the desired positions on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various synthetic applications.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of an aminopyridine derivative, while oxidation can produce a pyridine oxide .
Scientific Research Applications
Chemistry: 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atoms on the compound can participate in electrophilic substitution reactions, where they are replaced by other groups. The ethoxy group on the pyridine ring can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromo-3-methylpyridine: This compound is similar in structure but lacks the ethoxy group and has a different bromination pattern.
3-Bromo-2-methylpyridine: Similar to 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide but without the ethoxy group and with a different substitution pattern.
6-Ethoxy-2-methylpyridine: This compound has the ethoxy group but lacks the bromine atoms, making it less reactive in certain types of reactions.
Uniqueness: The presence of both bromine atoms and the ethoxy group in this compound makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-ethoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.BrH/c1-2-12-8-4-3-6(10)7(5-9)11-8;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWORIUAAOXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736768 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015060-26-0 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


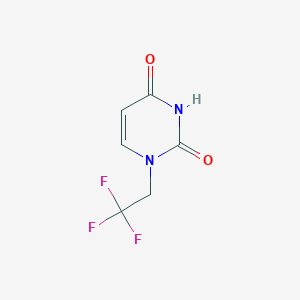
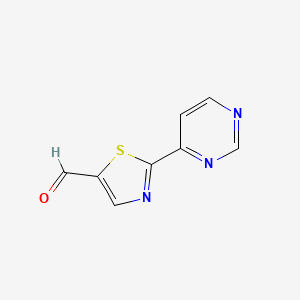

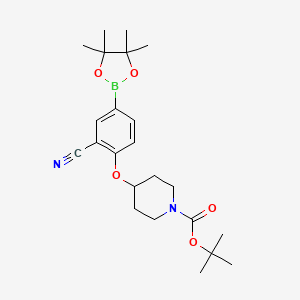

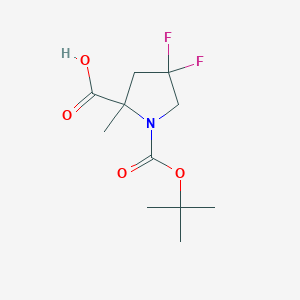
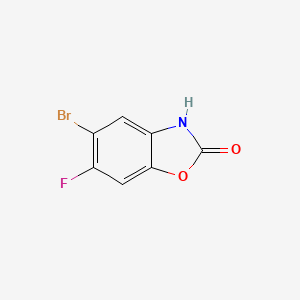
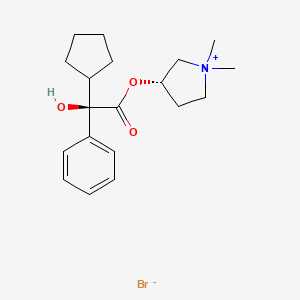
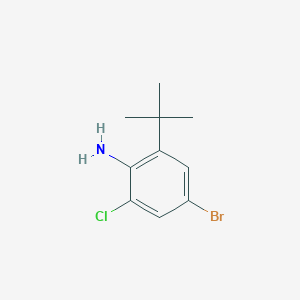
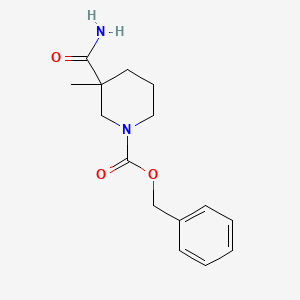
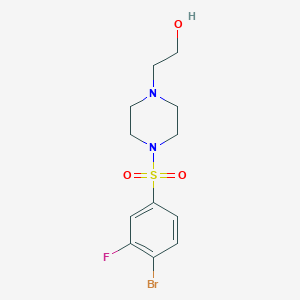
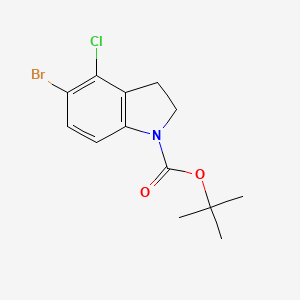

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)
